molecular formula C13H10ClN3O B13862423 7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13862423
M. Wt: 259.69 g/mol
InChI Key: WSOXDBKUJSIIGC-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a chloro group at the 7th position and a methoxyphenyl group at the 2nd position of the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of 4-methoxyphenylhydrazine with 3-chloro-2-cyanopyridine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 7-amino, 7-thio, or 7-alkoxy derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site of CDKs, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the chloro and methoxyphenyl groups, which enhance its binding affinity and selectivity towards CDKs. This structural uniqueness contributes to its potent biological activity and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

7-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11-8-13-15-7-6-12(14)17(13)16-11/h2-8H,1H3

InChI Key

WSOXDBKUJSIIGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)Cl

Origin of Product

United States

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